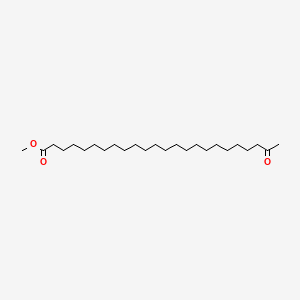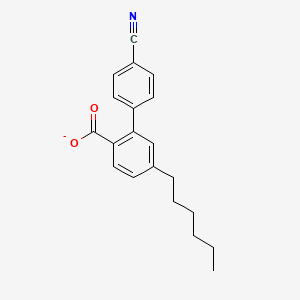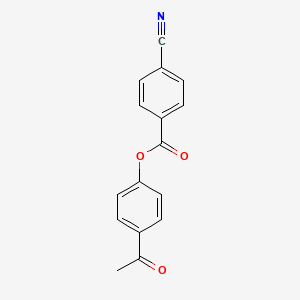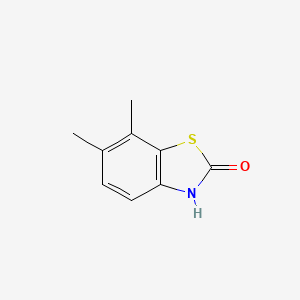
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is a heterocyclic organic compound that belongs to the benzothiazolone family. This compound is characterized by a benzene ring fused to a thiazole ring, with two methyl groups attached at the 6th and 7th positions. Benzothiazolones are known for their diverse biological activities and are used in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) typically involves the cyclization of o-aminothiophenol derivatives with appropriate carbonyl compounds. One common method includes the reaction of 2-aminothiophenol with acetic anhydride in the presence of a catalyst to form the benzothiazolone ring. The reaction conditions often require refluxing the mixture in an organic solvent such as acetic acid.
Industrial Production Methods
Industrial production of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) may involve more efficient and scalable methods, such as continuous flow synthesis. This method allows for better control over reaction parameters and yields higher purity products. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures the production of high-quality compounds.
Chemical Reactions Analysis
Types of Reactions
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted benzothiazolones, depending on the specific reagents and conditions used.
Scientific Research Applications
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) involves its interaction with various molecular targets and pathways. The compound can inhibit specific enzymes, disrupt cellular processes, and modulate signaling pathways. For example, it may inhibit the activity of certain kinases or proteases, leading to altered cellular functions and therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
2(3H)-Benzothiazolone: Lacks the methyl groups at the 6th and 7th positions.
6-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 6th position.
7-Methyl-2(3H)-Benzothiazolone: Has a single methyl group at the 7th position.
Uniqueness
2(3H)-Benzothiazolone,6,7-dimethyl-(9ci) is unique due to the presence of two methyl groups, which can influence its chemical reactivity, biological activity, and physical properties. These structural differences can lead to variations in solubility, stability, and interaction with biological targets, making it a distinct compound with specific applications.
Properties
CAS No. |
80689-21-0 |
|---|---|
Molecular Formula |
C9H9NOS |
Molecular Weight |
179.24 g/mol |
IUPAC Name |
6,7-dimethyl-3H-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H9NOS/c1-5-3-4-7-8(6(5)2)12-9(11)10-7/h3-4H,1-2H3,(H,10,11) |
InChI Key |
OTLGEWGTPFUDCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=O)S2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




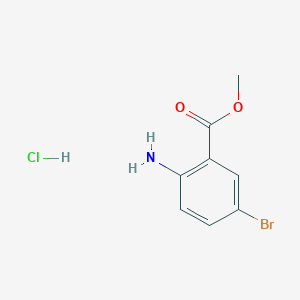
![6-(3-Bromo-phenyl)-imidazo[2,1-B]thiazole-3-carboxylic acid](/img/structure/B13804328.png)
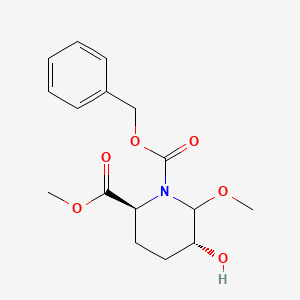
![(4aR,5aS,8aR,13aS,15aR,15bR)-4a,5,5a,7,8,13a,15,15a,15b,16-decahydro-2H-4,6-methanoindolo[3,2,1-ij]oxepino[2,3,4-de]pyrrolo[2,3-h]quinolin-14-one;dihydrate;hydrochloride](/img/structure/B13804343.png)
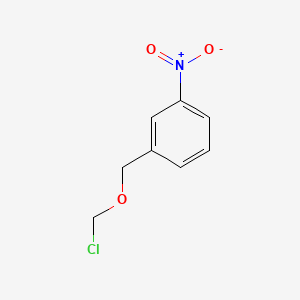

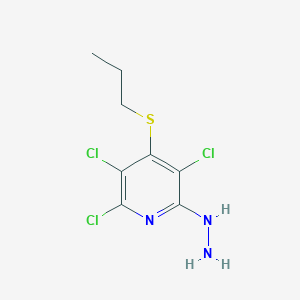

![N-[3-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B13804361.png)
